4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1000342-69-7
VCID: VC2295640
InChI: InChI=1S/C9H8N2O/c1-6-9-7(5-12)4-11-8(9)2-3-10-6/h2-5,11H,1H3
SMILES: CC1=NC=CC2=C1C(=CN2)C=O
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol

4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

CAS No.: 1000342-69-7

Cat. No.: VC2295640

Molecular Formula: C9H8N2O

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde - 1000342-69-7

Specification

CAS No. 1000342-69-7
Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
IUPAC Name 4-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Standard InChI InChI=1S/C9H8N2O/c1-6-9-7(5-12)4-11-8(9)2-3-10-6/h2-5,11H,1H3
Standard InChI Key KKJQTBKKEANCCA-UHFFFAOYSA-N
SMILES CC1=NC=CC2=C1C(=CN2)C=O
Canonical SMILES CC1=NC=CC2=C1C(=CN2)C=O

Introduction

Chemical Identity and Basic Properties

4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde belongs to the pyrrolopyridine class of compounds, which feature a bicyclic heterocyclic system consisting of a pyrrole ring fused to a pyridine ring. This particular compound contains a methyl substituent at position 4 and a carbaldehyde (formyl) group at position 3. The compound is primarily used in research applications, particularly as a building block in medicinal chemistry and organic synthesis.

The compound possesses distinctive structural features that contribute to its chemical reactivity and potential biological activity. The presence of the carbaldehyde functional group provides a reactive site for various chemical transformations, while the nitrogen atoms in the heterocyclic system can participate in hydrogen bonding and coordinate with metal centers, properties valuable in drug discovery applications.

Identification Parameters

The table below summarizes key identification parameters for 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde:

ParameterValue
CAS Number1000342-69-7
Molecular FormulaC₉H₈N₂O
Molecular Weight160.17 g/mol
IUPAC Name4-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Standard InChIInChI=1S/C9H8N2O/c1-6-9-7(5-12)4-11-8(9)2-3-10-6/h2-5,11H,1H3
Standard InChIKeyKKJQTBKKEANCCA-UHFFFAOYSA-N
SMILES NotationCC1=NC=CC2=C1C(=CN2)C=O
PubChem Compound ID24729407

Structural Characteristics

The structure of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde features a pyrrole ring fused to a pyridine ring in a [3,2-c] orientation, which refers to the specific attachment points between the two rings. The methyl group is attached to position 4 of the pyridine ring, while the formyl group is located at position 3 of the pyrrole ring. The compound contains two nitrogen atoms: one in the pyrrole ring (which bears a hydrogen atom, hence "1H" in the name) and one in the pyridine ring.

This particular fusion pattern distinguishes it from other pyrrolopyridine isomers, such as 4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, which has a different arrangement of the fused rings. The specific orientation of the rings and substituents influences the compound's electronic distribution, reactivity patterns, and potential binding interactions with biological targets.

The presence of the N-H group in the pyrrole ring makes it potentially capable of forming hydrogen bonds as both a donor and acceptor, while the carbaldehyde group can function as a hydrogen bond acceptor. These structural features contribute to the compound's potential interactions with biological macromolecules, such as proteins and nucleic acids.

Chemical and Physical Properties

The physical and chemical properties of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde are important considerations for its handling, storage, and application in research. Although comprehensive experimental data is limited in the available literature, certain properties can be inferred from its structure and comparison with similar compounds.

Physical Properties

As a heterocyclic compound with moderate molecular weight, 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is likely to exist as a solid at room temperature. The presence of nitrogen atoms in the heterocyclic system and the carbonyl group contributes to intermolecular interactions, potentially affecting its solubility and melting point.

The compound is expected to have moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols, with limited solubility in water. These solubility characteristics would be typical for compounds of this structural class.

Chemical Reactivity

The reactivity of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is largely determined by its functional groups:

  • The carbaldehyde group at position 3 represents a reactive site for nucleophilic addition reactions, including reductive amination, Wittig reactions, and aldol condensations

  • The N-H group of the pyrrole ring may participate in acid-base reactions and is potentially amenable to N-alkylation or N-acylation

  • The methyl group at position 4 could be involved in oxidation reactions or serve as a site for further functionalization

These reactive features make the compound valuable as a building block for the synthesis of more complex molecules with potential biological activities.

Comparative Analysis with Structural Analogs

Comparing 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde with its structural isomers provides insight into how subtle structural differences might affect chemical and biological properties. One notable analog is 4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, which differs in the fusion pattern of the pyrrole and pyridine rings.

Comparison with 4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Property4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
CAS Number1000342-69-74894-34-2
Molecular FormulaC₉H₈N₂OC₉H₈N₂O
Molecular Weight160.17 g/mol160.17 g/mol
Ring Fusion Pattern[3,2-c] orientation[2,3-b] orientation
Alternative Names-4-Methyl-7-azaindole-3-carbaldehyde

Despite having identical molecular formulas and weights, these isomers likely exhibit different three-dimensional structures, electronic distributions, and consequently, different biological activities. The variation in ring fusion patterns alters the spatial arrangement of the nitrogen atoms and functional groups, potentially affecting their interactions with biological targets .

Analytical Methods and Characterization

The identification and characterization of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde typically involve a combination of spectroscopic and chromatographic techniques. These analytical methods provide information about the compound's structure, purity, and physicochemical properties.

Spectroscopic Analysis

Standard spectroscopic techniques for characterizing this compound would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the hydrogen and carbon environments within the molecule

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H stretching of the pyrrole ring and the C=O stretching of the aldehyde group

  • Mass Spectrometry: Would confirm the molecular weight and provide fragmentation patterns useful for structural elucidation

  • UV-Visible Spectroscopy: Would provide information about electronic transitions, potentially useful for monitoring reactions involving this compound

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed to assess the purity of heterocyclic compounds like 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde and to monitor reactions in which it is involved.

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